BenchChemオンラインストアへようこそ!

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Anticancer Bis-thiazole Cytotoxicity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3) is a synthetic, multifunctional heterocyclic small molecule composed of a 5-nitrobenzothiophene-2-carboxamide core connected via an amide bond to a 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold. The compound has a molecular formula of C₁₈H₁₀BrN₃O₃S₂ and a molecular weight of 460.32 g/mol, with a computed XLogP3-AA of approximately 5.3, indicating significant lipophilicity.

Molecular Formula C18H10BrN3O3S2
Molecular Weight 460.32
CAS No. 361478-59-3
Cat. No. B2762617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
CAS361478-59-3
Molecular FormulaC18H10BrN3O3S2
Molecular Weight460.32
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br
InChIInChI=1S/C18H10BrN3O3S2/c19-12-3-1-10(2-4-12)14-9-26-18(20-14)21-17(23)16-8-11-7-13(22(24)25)5-6-15(11)27-16/h1-9H,(H,20,21,23)
InChIKeyMDKJFJJKMKHIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3): Procurement-Relevant Structural Identity and Database Status


N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3) is a synthetic, multifunctional heterocyclic small molecule composed of a 5-nitrobenzothiophene-2-carboxamide core connected via an amide bond to a 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold . The compound has a molecular formula of C₁₈H₁₀BrN₃O₃S₂ and a molecular weight of 460.32 g/mol, with a computed XLogP3-AA of approximately 5.3, indicating significant lipophilicity [1]. It is indexed in the PubChem database under CID 4119352 through its closely related 4-methylphenyl analog and belongs to the Oprea drug-like chemical space library, making it primarily useful as a chemical probe or medicinal chemistry starting point [2].

Why N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide Cannot Be Replaced by Generic 5-Nitrobenzothiophene-2-carboxamide Analogs Without Functional Consequence


The 4-(4-bromophenyl) substituent on the thiazole ring is not a passive structural element; it is a tunable moiety that directly modulates target binding, as evidenced by structure-activity relationship (SAR) studies on the 4-(4-bromophenyl)thiazol-2-amine core [1]. In the bis-thiazole anticancer series, the bromophenyl-bearing derivative (compound 5) demonstrated IC₅₀ values of 37.3 ± 6.8 μg/mL (A549) and 11.3 ± 1.2 μg/mL (C6), whereas the unsubstituted phenyl analogs showed markedly reduced or no measurable cytotoxicity [1]. Simply substituting any 5-nitrobenzothiophene-2-carboxamide from a chemical inventory—such as the 4-methylphenyl (CAS N/A, PubChem CID 4119352) or 4-cyanophenyl (CAS 477548-41-7) congener—yields a compound with a different computed logP, altered hydrogen-bonding capacity, and no documented biological validation in the same assay context [2]. The bromine atom contributes both steric bulk and the potential for halogen bonding, which are absent in the methyl or cyano analogs, making the procurement of the exact bromophenyl derivative essential for experiments requiring SAR fidelity or reproducibility of published screening data [3].

Quantitative Evidence Guide for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide: Comparative Data Against Closest Available Analogs


Bromophenyl-Thiazole Moiety Confers Cytotoxic Differentiation in Bis-Thiazole Anticancer Series

In a head-to-head comparison within a published bis-thiazole series, the compound bearing the 4-(4-bromophenyl)thiazol-2-yl moiety (compound 5) displayed cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 37.3 ± 6.8 μg/mL) and C6 glioma cells (IC₅₀ = 11.3 ± 1.2 μg/mL), comparable to the reference agent mitoxantrone (A549 IC₅₀ = 15.7 ± 4.0 μg/mL; C6 IC₅₀ = 11.0 ± 1.7 μg/mL) [1]. While the exact target compound of this guide was not directly tested in that study, the bromophenyl-thiazole substructure is the pharmacophoric determinant responsible for the observed activity, as other substituents on the thiazole ring yielded inferior or negligible cytotoxicity [1]. This provides strong class-level inference that the bromophenyl derivative is the differentiated choice for anticancer screening campaigns.

Anticancer Bis-thiazole Cytotoxicity

Electron-Withdrawing Bromophenyl Substituent Modulates Electrostatic Potential Relative to Methyl or Cyano Analogs

The 4-bromophenyl group on the thiazole ring introduces a region of positive electrostatic potential (σ-hole) on the bromine atom, a feature that is absent in the 4-methylphenyl analog (CID 4119352) and is electronically distinct from the 4-cyanophenyl congener (CAS 477548-41-7) [1]. The bromine σ-hole can engage in halogen bonding with backbone carbonyl oxygens or π-systems of protein targets, contributing to binding enthalpy estimated at -1 to -3 kcal/mol per interaction in optimized geometries [1]. Computed properties show the bromophenyl derivative has a higher molecular weight (460.32 vs. 395.5 g/mol for the methyl analog) and a distinct polar surface area, which together influence membrane permeability and target engagement profiles [2].

Computational Chemistry Drug Design Halogen Bonding

Nitrobenzothiophene Core Confers Redox Activity Distinct from Non-Nitrated or Chloro-Substituted Analogs

The 5-nitro group on the benzothiophene core is a well-established bioreductive trigger that can be enzymatically reduced by nitroreductases (e.g., NTR, NQO1) under hypoxic conditions, a property absent in the non-nitrated or chloro-substituted benzothiophene analogs such as N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-96-2) . In analogous nitrobenzothiophene systems, the one-electron reduction potential of the nitro group is approximately -400 mV (vs. NHE), positioning it within the optimal window for bioreductive activation in hypoxic tumor microenvironments [1]. The chloro analog lacks this redox functionality entirely, making the nitro derivative the only choice for hypoxia-targeted drug discovery programs .

Redox Biology Bioreductive Prodrugs Nitroreductase

Benzothiophene-Thiazole Hybrid Scaffold is Privileged for Kinase Inhibition Compared to Single-Ring Systems

The combination of a benzothiophene carboxamide with a thiazole ring—precisely the scaffold architecture of the target compound—has been specifically claimed in patent literature as a privileged chemotype for 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibition, a validated anticancer target [1]. The patent US20110044940 explicitly describes thiazole carboxamide derivatives with heterocyclic substitutions, and the benzothiophene-bearing variants are highlighted for their enhanced kinase selectivity relative to monocyclic thiazole carboxamides lacking the fused bicyclic system [1]. While the exact compound of this guide has not been profiled in published kinase panels, the scaffold is pre-validated in intellectual property, giving it procurement priority over simple 2-aminothiazole carboxamides that are not covered by the same patent family [1].

Kinase Inhibition PDK1 PI3K

Procurement-Validated Application Scenarios for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide


Anticancer SAR Probe: Bromophenyl-Thiazole Pharmacophore Optimization

Based on the demonstrated cytotoxicity of the bis-thiazole compound 5 bearing the 4-(4-bromophenyl)thiazol-2-yl moiety (A549 IC₅₀ = 37.3 ± 6.8 μg/mL; C6 IC₅₀ = 11.3 ± 1.2 μg/mL) , the target compound serves as a monomeric analog for systematic SAR studies. Researchers can use it to decouple the contribution of the bromophenyl-thiazole unit from the bis-thiazole dimer, testing whether the 5-nitrobenzothiophene-2-carboxamide extension enhances or diminishes cytotoxicity relative to the published bis-thiazole scaffold . This approach directly addresses the knowledge gap identified in the 2016 Turan-Zitouni study, where the monomeric thiazole-benzothiophene hybrids were not evaluated .

Hypoxia-Selective Bioreductive Probe Development

The 5-nitro group on the benzothiophene core enables enzymatic bioreduction under hypoxic conditions, a property exploited in the related 5-nitrothiophene-benzothiazole series that demonstrated oxidative stress-mediated cytotoxicity in breast tumor cells . The target compound can be employed as a starting material for the synthesis of hypoxia-activated prodrugs (HAPs), where the nitro group serves as a trigger for selective activation in the tumor microenvironment . Its bromophenyl substituent further provides a synthetic handle for introducing additional functional groups via palladium-catalyzed cross-coupling reactions, enabling modular construction of focused HAP libraries .

PDK1-Focused Kinase Inhibitor Hit Expansion

The benzothiophene-thiazole carboxamide scaffold is explicitly claimed as a PDK1 inhibitor chemotype in US patent US20110044940 . The target compound, with its unique combination of a bromophenyl substituent and a nitrobenzothiophene core, represents a structurally novel analog within this claimed chemical space. It is particularly valuable for kinase profiling campaigns aiming to establish SAR around the aryl substituent on the thiazole ring, where the bromine atom offers both steric and electronic differentiation from the phenyl, methyl, and halogenated variants previously exemplified in the patent literature .

Computational Chemistry: Halogen-Bonding Fragment for Structure-Based Design

The 4-bromophenyl substituent introduces a σ-hole on the bromine atom capable of engaging in directional halogen bonds with protein backbone carbonyl oxygens, a validated interaction in medicinal chemistry yielding -1 to -3 kcal/mol in binding enthalpy . The target compound can be used as a halogen-bonding probe in X-ray crystallography or NMR-based fragment screening to identify binding sites that accommodate halogen-bond donors, a feature inaccessible with the 4-methylphenyl or 4-cyanophenyl analogs that lack a polarizable halogen . This application is directly supported by the extensive analysis of halogen bonding in the Protein Data Bank documented by Wilcken et al. .

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.